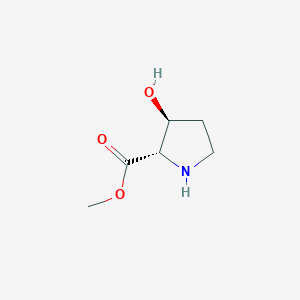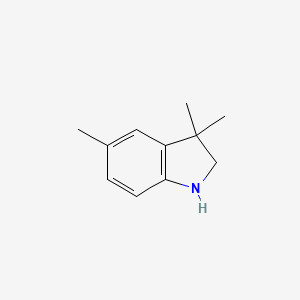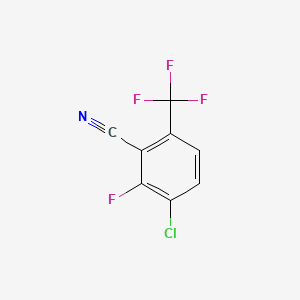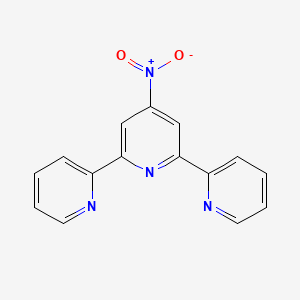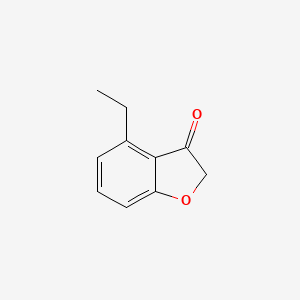
3(2h)-benzofuranone,4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-benzofuranone,4-ethyl- is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-benzofuranone,4-ethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of 3(2H)-benzofuranone,4-ethyl- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-benzofuranone,4-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzofuranones, dihydrobenzofurans, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3(2H)-benzofuranone,4-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 3(2H)-benzofuranone,4-ethyl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound without the 4-ethyl substitution.
2H-benzofuran-3-one: Another benzofuran derivative with different substitution patterns.
4-ethyl-2H-benzopyran-3-one: A structurally similar compound with a pyran ring instead of a furan ring.
Uniqueness
The 4-ethyl substitution on 3(2H)-benzofuranone enhances its chemical stability and biological activity compared to its unsubstituted counterparts. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
4-ethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-2-7-4-3-5-9-10(7)8(11)6-12-9/h3-5H,2,6H2,1H3 |
Clé InChI |
DTNWPKGBTPWANV-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=O)COC2=CC=C1 |
SMILES canonique |
CCC1=C2C(=O)COC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


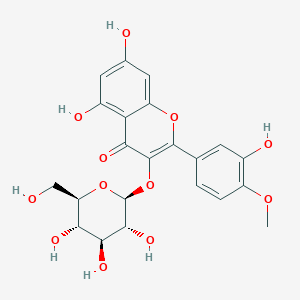
![1-Oxa-7-azaspiro[5.5]undecan-8-one](/img/structure/B1643348.png)
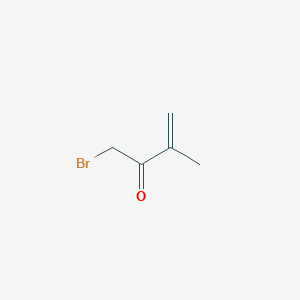
![[3,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate](/img/structure/B1643356.png)
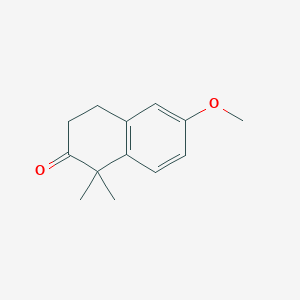
![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)
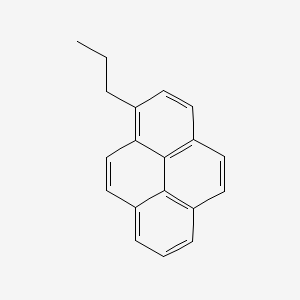


![7-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B1643396.png)
